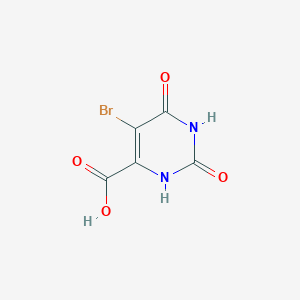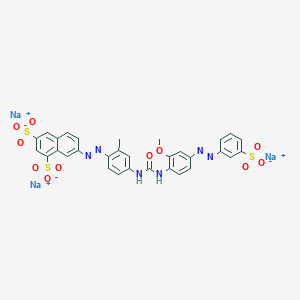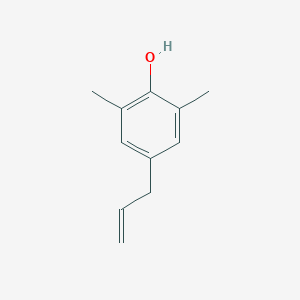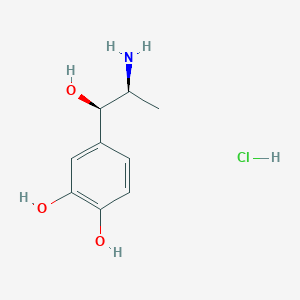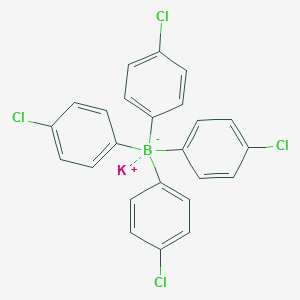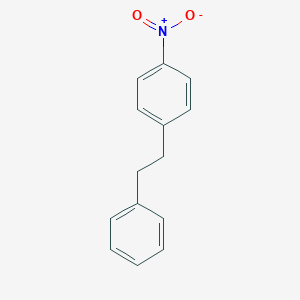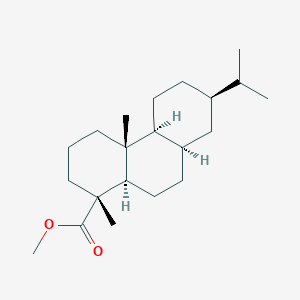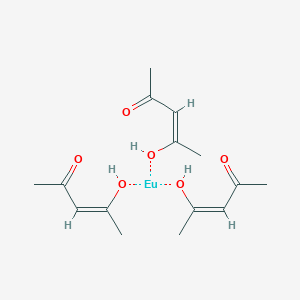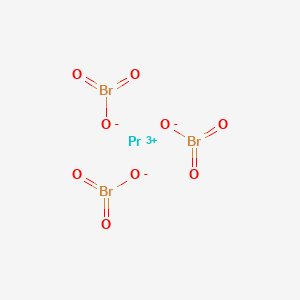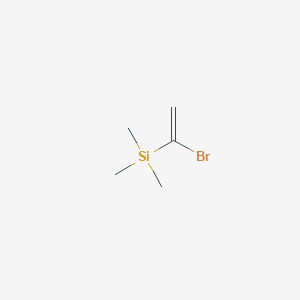
2-Methyl-1-decene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Methyl-1-decene and related compounds often involves catalytic processes that ensure the selective addition of methyl groups to precursor alkenes. For example, the synthesis and characterization of liquid crystalline dendrimeric polymers involve the polyetherification of compounds with specific structural features, indicating a method for producing complex molecules with desired properties, including those similar to 2-Methyl-1-decene (Percec & Kawasumi, 1992).
Applications De Recherche Scientifique
Renewable Monomer Feedstocks via Olefin Metathesis
One significant application of 2-Methyl-1-decene involves its generation through the cross-metathesis of methyl oleate with ethylene, catalyzed by specific catalysts like bis(tricyclohexylphosphine)benzylideneruthenium dichloride. This process highlights the transformation of seed oil-based feedstocks into valuable commercial materials, emphasizing the role of 2-Methyl-1-decene as a renewable monomer feedstock for various industrial applications. Despite challenges in achieving commercial viability due to catalyst reactivity limitations, this pathway offers a sustainable approach to producing 1-decene and methyl 9-decenoate, underlining the importance of developing efficient catalyst systems and process parameters for large-scale applications (Burdett et al., 2004).
Olefin Polymerization Catalysts
The role of 2-Methyl-1-decene extends into the realm of polymerization, where nickel(α-diimine)Cl2/methylalumoxane catalysts facilitate 1-decene polymerization. Investigations into the structure of these catalytic complexes during polymerization processes reveal insights into their mechanisms, showcasing the formation of pentacoordinated nickel complexes. This understanding contributes to the broader field of ethylene polymerization by late transition metal catalysts, offering a glimpse into the intricate interactions and structural dynamics that govern the polymerization process and the potential to optimize catalyst designs for improved efficiency and product selectivity (Souza et al., 2003).
Thermal Decomposition Studies
Research on the thermal decomposition of methyl decanoate, which shares structural similarities with 2-Methyl-1-decene, provides valuable insights into the decomposition pathways of esters under various conditions. These studies, conducted in jet-stirred reactors, elucidate the formation of a range of hydrocarbons and unsaturated compounds, contributing to our understanding of the chemical behavior of esters in combustion and pyrolysis environments. The detailed kinetic models developed from these experiments offer a framework for predicting the behavior of similar compounds in thermal decomposition processes, highlighting the importance of understanding the fundamental reaction mechanisms for optimizing industrial applications involving ester decomposition (Herbinet et al., 2011).
Ethenolysis in Ionic Liquids
The efficient and selective cross-metathesis of methyl oleate with ethylene, leading to the production of 1-decene and methyl 9-decenoate in room-temperature ionic liquids (RTILs), represents another critical application. This process underlines the potential of RTILs as solvents for olefin metathesis reactions, offering advantages in terms of catalyst recovery and recyclability. The use of first-generation Hoveyda catalysts in RTILs demonstrates the feasibility of conducting ethenolysis under mild conditions, paving the way for more sustainable and environmentally friendly chemical processes in the industry (Thurier et al., 2008).
Safety And Hazards
2-Methyl-1-decene is a flammable liquid and vapour . It may be fatal if swallowed and enters airways . It causes skin irritation and is very toxic to aquatic life with long-lasting effects . It forms explosive mixtures with air at ambient temperatures . Safety measures include wearing personal protective equipment/face protection, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .
Propriétés
IUPAC Name |
2-methyldec-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-4-5-6-7-8-9-10-11(2)3/h2,4-10H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMACKQLXSEXIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333806 |
Source


|
| Record name | 2-Methyl-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-decene | |
CAS RN |
13151-27-4 |
Source


|
| Record name | 2-Methyl-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

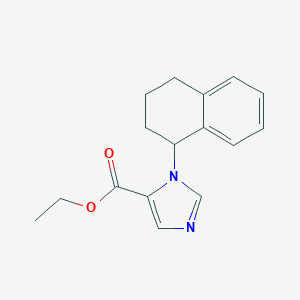
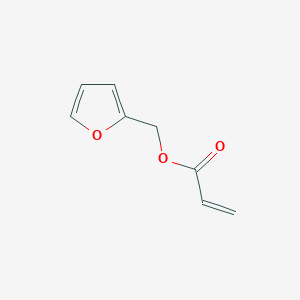

![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)
